1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Overview
Description
1-(Methoxymethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to enhance efficiency and reduce environmental impact. These methods often bypass the use of polyfluoroalkyl substances (PFAS) as reagents, resulting in a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in protic solvents.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of trifluoromethyl benzoic acids.
Reduction: Formation of trifluoromethyl benzyl alcohols.
Scientific Research Applications
1-(Methoxymethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
- 1-(Methoxymethyl)-2-(trifluoromethyl)benzene
- 1-(Methoxymethyl)-3-(difluoromethyl)benzene
Uniqueness
1-(Methoxymethyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
1-(methoxymethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGSIMIBZUBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565551 | |
Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380633-51-2 | |
Record name | 1-(Methoxymethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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